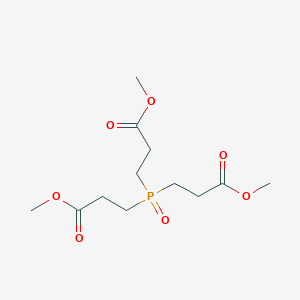![molecular formula C10H6N2O2S2 B13034227 2,6-diaminothieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B13034227.png)
2,6-diaminothieno[2,3-f][1]benzothiole-4,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diaminothieno2,3-fbenzothiole-4,8-dione is a heterocyclic compound with a unique structure that includes both sulfur and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diaminothieno2,3-fbenzothiole-4,8-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene derivatives under specific conditions. For example, the reaction of 2,6-dibromothieno2,3-fbenzothiole-4,8-dione with ammonia or primary amines can yield the desired compound .
Industrial Production Methods
This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diaminothieno2,3-fbenzothiole-4,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the dione moiety to diols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Diaminothieno2,3-fbenzothiole-4,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells .
Wirkmechanismus
The mechanism of action of 2,6-diaminothieno2,3-fbenzothiole-4,8-dione involves its interaction with specific molecular targets. The compound’s electronic properties allow it to participate in electron transfer processes, making it useful in organic electronics. In biological systems, its mechanism may involve binding to specific proteins or enzymes, affecting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzo[1,2-b:4,5-b’]dithiophene-4,8-dione
- 2,6-Dithia-s-indacene-4,8-dione
- Thieno[2,3-f]benzothiophene-4,8-dione
Uniqueness
2,6-Diaminothieno2,3-fbenzothiole-4,8-dione is unique due to its dual amino groups and the presence of both sulfur and nitrogen in its structure. This combination imparts distinct electronic properties, making it particularly valuable in the field of organic electronics .
Eigenschaften
Molekularformel |
C10H6N2O2S2 |
|---|---|
Molekulargewicht |
250.3 g/mol |
IUPAC-Name |
2,6-diaminothieno[2,3-f][1]benzothiole-4,8-dione |
InChI |
InChI=1S/C10H6N2O2S2/c11-5-1-3-7(13)10-4(2-6(12)16-10)8(14)9(3)15-5/h1-2H,11-12H2 |
InChI-Schlüssel |
LVZAQBWQWKIONO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC2=C1C(=O)C3=C(C2=O)C=C(S3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Pyridinemethanol, 6-[(methylamino)methyl]-](/img/structure/B13034157.png)



![(R)-1-(6-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B13034182.png)
![7,7-Difluoro-5-thia-2-azaspiro[3.4]octane hcl](/img/structure/B13034183.png)

![8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13034193.png)

![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13034206.png)



